(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione
Description
(E)-3-(1-Cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with a pyrrolidin-3-yl group bearing a cinnamoyl moiety in the (E)-configuration. This structure combines the hydantoin scaffold—known for its bioactivity in pharmaceuticals—with a cinnamoyl group, which is associated with antioxidant, anti-inflammatory, and antimicrobial properties. The (E)-stereochemistry of the cinnamoyl group may influence molecular interactions, such as binding to biological targets or stability under physiological conditions.
Properties
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14(7-6-12-4-2-1-3-5-12)18-9-8-13(11-18)19-15(21)10-17-16(19)22/h1-7,13H,8-11H2,(H,17,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHAYVMAMVTAHJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cinnamoyl Group: The cinnamoyl group is introduced via a condensation reaction between cinnamic acid or its derivatives and the pyrrolidine ring. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Formation of the Imidazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate product to form the imidazolidine-2,4-dione ring. This can be achieved through the reaction of the intermediate with urea or its derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used as a tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: It is investigated for its potential use in various industrial processes, including catalysis and the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as the inflammatory response, cell proliferation, and apoptosis, contributing to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione with structurally related imidazolidine-2,4-dione derivatives, focusing on substituents, synthesis, yields, molecular weights, and applications:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : Derivatives like 18a (4-CF₃) exhibit higher yields (66.7%) compared to 18b (4-F, 61.2%), suggesting substituents influence reaction efficiency .
- Bulkier Groups : The 4-bromo-benzyl substituent in compound 1 requires Lawesson’s reagent for sulfur incorporation, indicating steric or electronic challenges in modification .
- Cinnamoyl Group : The (E)-cinnamoyl moiety in the target compound may confer unique photophysical or binding properties due to conjugation and stereochemistry, though direct evidence is lacking.
Synthesis Methods :
- Conventional reflux (e.g., 18a–b) yields 61–67%, while microwave-assisted synthesis (e.g., pyridinylmethyl derivatives) achieves ~85% yields, highlighting efficiency gains from advanced techniques .
- Patent-protected routes (e.g., CNS-targeted derivatives) emphasize proprietary methods for therapeutic applications .
Applications: CNS Disorders: Pyridyl/phenoxy derivatives (e.g., ) are explicitly designed for cognitive dysfunction, suggesting imidazolidine-2,4-diones are versatile scaffolds for CNS drug development.
Biological Activity
(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione, with the CAS number 2321336-50-7, is a synthetic organic compound notable for its unique structural features, including a cinnamoyl group attached to a pyrrolidine ring and an imidazolidine-2,4-dione moiety. This compound is under investigation for its potential biological activities, particularly in medicinal chemistry and materials science.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
The biological effects of this compound are believed to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogenic processes or cellular signaling pathways.
- Receptor Modulation : It might interact with various receptors influencing cell proliferation and apoptosis.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Type | Structure Features | Biological Activity |
|---|---|---|
| Cinnamoyl Pyrrolidine Derivatives | Cinnamoyl group + pyrrolidine | Antimicrobial, anticancer |
| Imidazolidine-2,4-dione Compounds | Imidazolidine moiety | Anti-inflammatory, enzyme inhibition |
| Cinnamic Acid Derivatives | Cinnamic acid structure | Various pharmacological effects |
Study 1: Inhibition of Bacterial Virulence
A study focused on synthesizing imidazolidine derivatives evaluated their effectiveness against bacterial virulence factors. The results indicated that certain derivatives exhibited significant inhibitory effects on protease and hemolysin production in Pseudomonas aeruginosa, suggesting potential therapeutic applications in treating bacterial infections .
Study 2: Cardiovascular Effects
Another investigation assessed the cardiovascular effects of similar imidazolidinic compounds. Results showed that some compounds induced hypotension and bradycardia in animal models. This effect was attributed to the activation of endothelial muscarinic receptors leading to nitric oxide release . Such findings may provide insights into the cardiovascular implications of this compound.
Study 3: Lymphoid-Specific Tyrosine Phosphatase Inhibition
Recent research has highlighted the potential of imidazolidine derivatives as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases. Compounds derived from cinnamic acids demonstrated promising inhibitory activities, suggesting that this compound could also be explored in this context .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, the imidazolidine-2,4-dione core can be formed via cyclization of glycine derivatives with urea under acidic/basic conditions, followed by functionalization of the pyrrolidine ring. Cinnamoyl groups are introduced via nucleophilic acyl substitution or coupling reactions. Optimization of reaction conditions (e.g., temperature, catalysts) is critical to avoid side products. Purity validation using HPLC (e.g., Newcrom R1 column, reverse-phase conditions) and LC/MS is recommended .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR are used to confirm regiochemistry and substituent positions. For instance, coupling constants in aromatic regions (δ 6.5–8.5 ppm) help distinguish E/Z isomers of the cinnamoyl group .
- LC/MS : Determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) is preferred for exact mass confirmation.
- X-ray crystallography : Resolves absolute stereochemistry, as seen in studies of similar compounds co-crystallized with enzymes (e.g., human tankyrase 2 complexes) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Common assays include:
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates.
- Cell viability assays : Assess anticancer potential via MTT or ATP-luminescence in cancer cell lines.
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins, as demonstrated in CNS disorder-related targets .
Advanced Research Questions
Q. How can multi-step synthesis be optimized to improve yield and purity?
- Methodological Answer :
- Stepwise monitoring : Use TLC or in-line IR spectroscopy to track intermediate formation.
- Protecting groups : Temporarily block reactive sites (e.g., amines) during cinnamoylation to prevent undesired side reactions.
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance efficiency. For example, Fe2O3@SiO2/In2O3 catalysts improved yields in analogous heterocyclic syntheses .
- Purification : Gradient HPLC or recrystallization minimizes impurities. In one study, 68% yield was achieved for a related compound via optimized column chromatography .
Q. How do researchers resolve discrepancies between spectroscopic data and expected structures?
- Methodological Answer :
- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations). For example, 13C NMR chemical shifts for carbonyl groups (δ ~170–180 ppm) should align with DFT-optimized geometries .
- Isotopic labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns.
- Crystallography : Resolve ambiguous stereochemistry, as done for imidazolidine-dione derivatives co-crystallized with proteins .
Q. What strategies are employed to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Bioisosteric replacement : Substitute the cinnamoyl group with furan, thiophene, or trifluoromethylphenyl moieties to modulate lipophilicity and target engagement .
- Scaffold hopping : Replace the pyrrolidine ring with piperidine or azetidine to alter conformational flexibility. For instance, azetidine analogs showed improved metabolic stability in pharmacokinetic studies .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance binding affinity, as seen in analogs with CNS activity .
Data Contradiction Analysis
Q. How to interpret conflicting data between high purity and low biological activity?
- Methodological Answer :
- Purity reassessment : Verify purity via orthogonal methods (e.g., HPLC + NMR). Impurities below detection limits (e.g., <0.1%) may still inhibit activity.
- Solubility testing : Use dynamic light scattering (DLS) to check for aggregation, which can reduce bioavailability.
- Off-target screening : Employ proteome-wide profiling (e.g., kinase panels) to identify unintended interactions, as done for similar hydantoin derivatives .
Comparative Studies
Q. How does the E-isomer of the cinnamoyl group impact activity compared to the Z-isomer?
- Methodological Answer :
- Stereochemical analysis : Use NOESY NMR to confirm isomer geometry. E-isomers often exhibit superior activity due to optimal spatial alignment with hydrophobic binding pockets.
- Docking simulations : Compare binding poses in target proteins (e.g., tankyrase 2). The E-configuration of analogous compounds showed stronger hydrogen bonding with catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
